

(R,R)-VVD-118313 versus tofacitinib in PBMCs

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Compound of Interest

Compound Name: (R,R)-VVD-118313

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A Comparative Guide: **(R,R)-VVD-118313** versus Tofacitinib in Peripheral Blood Mononuclear Cells (PBMCs)

Introduction

In the landscape of immunological research and therapeutic development, Janus kinase (JAK) inhibitors represent a pivotal class of small molecules. This guide provides a detailed, objective comparison of two distinct JAK inhibitors: **(R,R)-VVD-118313**, a novel selective allosteric inhibitor, and tofacitinib, a first-generation pan-JAK inhibitor. Their differential effects on peripheral blood mononuclear cells (PBMCs) are critical for understanding their potential therapeutic applications and off-target effects. This comparison is supported by experimental data focusing on their mechanisms of action, selectivity, and impact on cytokine signaling pathways.

Mechanism of Action: A Tale of Two Inhibitors

(R,R)-VVD-118313 and tofacitinib modulate the JAK-STAT signaling pathway, a cornerstone of immune cell communication, but through fundamentally different mechanisms.

(R,R)-VVD-118313 is a highly selective, covalent inhibitor of JAK1.^{[1][2][3]} It operates through an allosteric mechanism, targeting a specific cysteine residue (C817) located in the non-catalytic pseudokinase domain of JAK1.^{[4][5]} This cysteine is notably absent in JAK2 and JAK3, which forms the basis for the compound's remarkable selectivity.^{[4][5]} By binding to C817, **(R,R)-VVD-118313** blocks the trans-phosphorylation required for JAK1 activation, thereby inhibiting downstream signaling.^{[1][3]}

Tofacitinib, in contrast, is a pan-JAK inhibitor that functions as an ATP-competitive inhibitor, binding to the catalytic domain of multiple JAK isoforms.[6][7][8] It primarily inhibits JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[6][9] This broader inhibition profile means tofacitinib can disrupt a wider range of cytokine signaling pathways, which can be beneficial for therapeutic efficacy but may also contribute to off-target effects.[6][7][10]

Data Presentation

The following tables summarize the profiles of the two inhibitors and their comparative effects on cytokine signaling in human PBMCs.

Table 1: Inhibitor Profiles

Feature	(R,R)-VVD-118313	Tofacitinib
Target(s)	Selective JAK1[2][3][4]	Pan-JAK (primarily JAK1 and JAK3, also JAK2)[6][7][9]
Mechanism	Covalent, allosteric inhibitor targeting C817 in the pseudokinase domain[1][5]	Reversible, ATP-competitive inhibitor targeting the catalytic domain[7]
Selectivity	High for JAK1 over JAK2, JAK3, and TYK2[1][4]	Broad, with preference for JAK1/JAK3 over JAK2/TYK2[9]

Table 2: Comparative Efficacy on Cytokine-Induced STAT Phosphorylation in Human PBMCs

Pathway	Stimulating Cytokine	(R,R)-VVD-118313 Inhibition	Tofacitinib Inhibition
JAK1-dependent	IFN α (pSTAT1)	>85% at 0.1 μ M[1]	~50% at 1-2 μ M[1][11]
JAK1-dependent	IL-6 (pSTAT3)	>85% at 0.1 μ M[1]	~50% at 1-2 μ M[1][11]
JAK1/JAK3-dependent	IL-2 (pSTAT5)	~70% at 0.1–1 μ M[1]	Blocked at 1-2 μ M[1][11]
JAK2-dependent	GM-CSF (pSTAT5)	No effect[1]	Blocked at 1-2 μ M[1][11]
TYK2/JAK2-dependent	IL-12 (pSTAT4)	No effect[1][11]	Inhibited[1][11]

Note: Inhibition percentages are derived from Western blot analyses as reported in the cited literature. The data indicates that **(R,R)-VVD-118313** is highly potent and selective for JAK1-dependent pathways, whereas tofacitinib exhibits broader activity across multiple JAK-dependent pathways.

Experimental Protocols

Inhibition of Cytokine-Induced STAT Phosphorylation in PBMCs

This experiment is crucial for evaluating the potency and selectivity of JAK inhibitors.

- **PBMC Isolation:** Human PBMCs are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
- **Cell Culture and Treatment:** PBMCs are cultured in appropriate media (e.g., RPMI-1640). The cells are then pre-incubated with various concentrations of **(R,R)-VVD-118313**, tofacitinib, or a vehicle control (DMSO) for a specified period, typically 2 hours.[1][12]
- **Cytokine Stimulation:** Following pre-incubation, cells are stimulated with specific cytokines to activate distinct JAK-STAT pathways. Common stimulations include:
 - IFN α (100 ng/mL, 30 min) to assess the JAK1/TYK2-STAT1 pathway.[1][12]

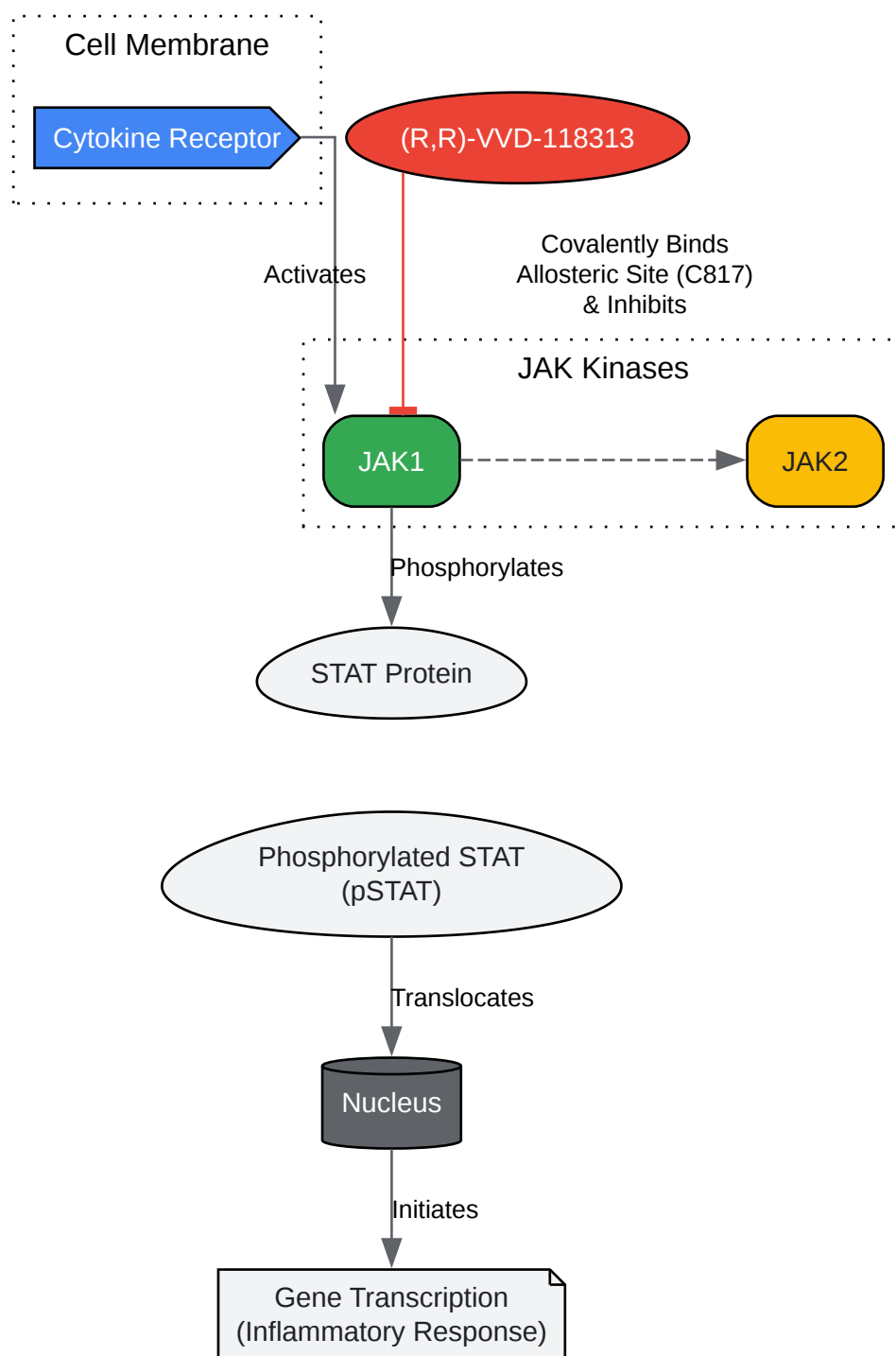
- IL-6 (25 ng/mL, 30 min) for the JAK1/JAK2-STAT3 pathway.[1][12]
- IL-2 (20 U/mL, 15 min) for the JAK1/JAK3-STAT5 pathway.[1][12]
- GM-CSF (0.5 mg/mL, 15 min) for the JAK2-STAT5 pathway.[1][12]
- Cell Lysis and Protein Quantification: After stimulation, cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).
- Analysis by Western Blot: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT proteins (e.g., pSTAT1, pSTAT3, pSTAT5) and total STAT proteins (as a loading control). The signal is then detected and quantified.

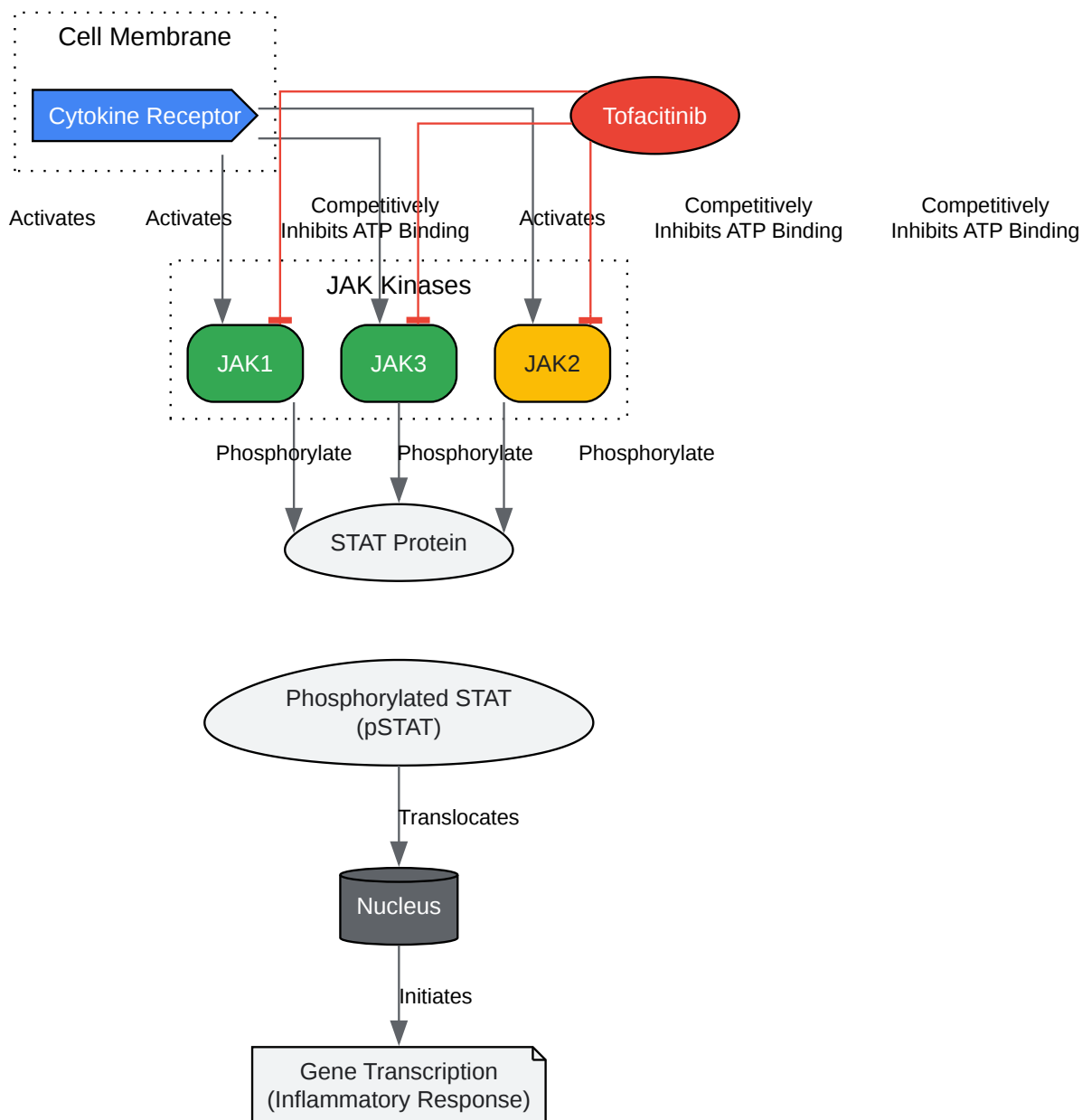
T-cell Activation Assay

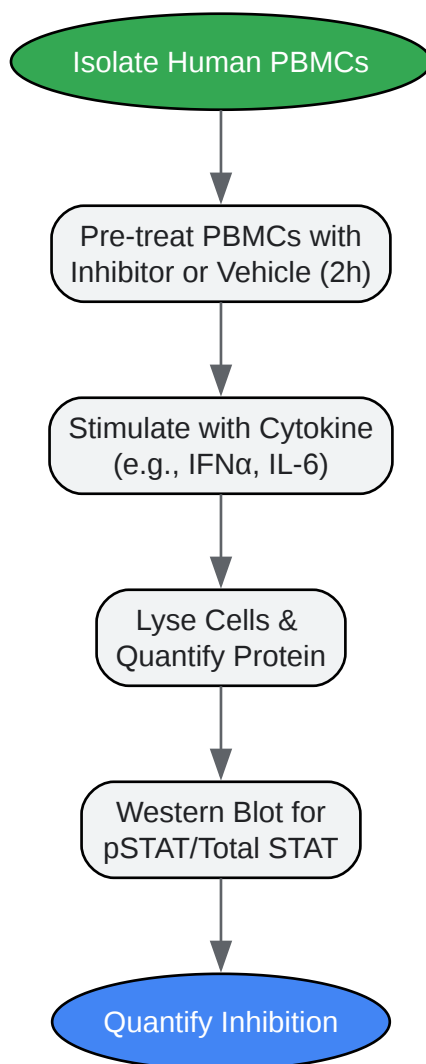
This assay assesses the impact of the inhibitors on T-cell function.

- PBMC Treatment: PBMCs are incubated with varying concentrations of **(R,R)-VVD-118313** or tofacitinib.[2]
- T-cell Stimulation: T-cells within the PBMC population are activated using co-stimulation with anti-CD3 and anti-CD28 antibodies (α CD3/ α CD28) for 24 hours.[2]
- Flow Cytometry Analysis: Cells are stained with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3) and activation markers (e.g., CD25, CD69).[2]
- Data Acquisition: The percentage of activated T-cells (e.g., CD3+CD25+) is quantified using a flow cytometer.[2] **(R,R)-VVD-118313** has been shown to inhibit the induction of T-cell activation in a dose-dependent manner.[2]

Mandatory Visualizations







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